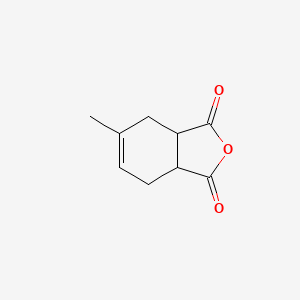

4-Methyl-1,2,3,6-tetrahydrophthalic anhydride

Descripción

Chemical Structure and Nomenclature

IUPAC Naming and Isomer Designation

The compound is formally named 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride according to IUPAC guidelines. Its systematic designation reflects:

- Parent structure : Tetrahydrophthalic anhydride (a bicyclic system derived from cyclohexene-1,2-dicarboxylic anhydride).

- Substituent : A methyl group (-CH₃) at position 4 of the cyclohexene ring.

Isomers arise due to stereochemical variations. The compound exists as a racemic mixture (equal proportions of enantiomers) with two defined stereocenters at carbon atoms 6 and 7. Additionally, cis and trans configurations may occur depending on the relative positions of substituents in the cyclohexene ring.

Key Synonyms

Molecular Formula and Stereochemical Specifications

The molecular formula is C₉H₁₀O₃ , with a molecular weight of 166.17 g/mol . The structure comprises:

- A cyclohexene ring with a double bond between carbons 1 and 2.

- An anhydride functional group formed by the dehydration of dicarboxylic acids.

Stereochemical specifications include:

Propiedades

IUPAC Name |

5-methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2,6-7H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMSKMUAMXLNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058714 | |

| Record name | 3a,4,7,7a-Tetrahydro-5-methyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3425-89-6 | |

| Record name | Isomethyltetrahydrophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3425-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003425896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3425-89-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3a,4,7,7a-Tetrahydro-5-methyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydro-4-methylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Actividad Biológica

4-Methyl-1,2,3,6-tetrahydrophthalic anhydride (MTHPA) is a chemical compound widely used in various industrial applications, particularly in the production of epoxy resins. Understanding its biological activity is crucial for evaluating its safety and potential health impacts.

- Molecular Formula : C9H10O3

- Molecular Weight : 166.17 g/mol

- CAS Number : 100-51-6

- Structure : MTHPA features a tetrahydrophthalic structure with a methyl group that influences its reactivity and biological properties.

Toxicological Profile

-

Acute Toxicity :

- MTHPA exhibits low acute oral toxicity. Studies have shown that the compound has a Draize score indicating mild ocular irritation when tested on animal models. The no observed adverse effect level (NOAEL) for systemic toxicity is reported at 100 mg/kg body weight per day, with significant effects noted at higher doses (300 mg/kg) .

- Genotoxicity :

- Immunogenicity :

Safety and Exposure

- Inhalation and Dermal Exposure : Limited data are available on the effects of inhalation and dermal exposure to MTHPA. However, it is suggested that repeated inhalation may not cause significant adverse health effects based on studies with similar compounds .

- Metabolism and Excretion : Following exposure, MTHPA is metabolized into di-carboxylic acids, which are then excreted in urine within a half-life of 3 to 6 hours .

Case Study 1: Ocular Irritation

A study assessed the ocular irritation potential of MTHPA by instilling it into the eyes of Belgian hares. The results indicated significant corneal opacity and irritation shortly after exposure, highlighting the need for caution in handling this compound .

Case Study 2: Immunogenic Response

A comparative study on various anhydrides showed that MTHPA elicited a robust immunogenic response in guinea pigs, with notable increases in IgG antibody levels post-immunization. This suggests that MTHPA can act as an antigen and may provoke allergic reactions in sensitive individuals .

Toxicological Data Summary

| Parameter | Value |

|---|---|

| NOAEL (mg/kg bw/day) | 100 |

| Acute Oral Toxicity | Low |

| Genotoxicity | Negative in vitro |

| Ocular Irritation (Draize Score) | 2 (mild) |

Immunogenicity Results

| Anhydride | IgG Response (Post-Immunization) |

|---|---|

| This compound | Significant increase |

| Other tested anhydrides | Variable responses |

Comparación Con Compuestos Similares

Structural and Physical Properties

Table 1 summarizes key structural and physical properties of 4-Methyl-THPA and related anhydrides:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Physical State |

|---|---|---|---|---|

| 4-Methyl-THPA | C₉H₁₀O₃ | 166.17 | 34090-76-1 | Liquid |

| Tetrahydrophthalic anhydride (THPA) | C₈H₈O₃ | 152.15 | 85-43-8 | Solid |

| Methyl nadic anhydride (MNA) | C₁₀H₁₀O₃ | 178.18 | 25134-21-8 | Crystalline |

| Hexahydrophthalic anhydride | C₈H₁₀O₃ | 154.16 | 85-42-7 | Liquid |

| Tetrachlorophthalic anhydride | C₈Cl₄O₃ | 285.89 | 117-08-8 | Crystalline |

Key Observations :

- The methyl group in 4-Methyl-THPA increases molecular weight and steric bulk compared to THPA, influencing solubility and reactivity .

- MNA (methyl nadic anhydride) has a bicyclic structure, contributing to higher thermal stability than 4-Methyl-THPA .

- Tetrachlorophthalic anhydride contains chlorine substituents, enhancing flame retardancy but increasing environmental concerns .

Reactivity and Curing Performance

Table 2: Reactivity and Application Comparison

| Compound | Gel Time (min) | Storage Modulus (GPa, at -30°C) | Key Applications |

|---|---|---|---|

| 4-Methyl-THPA | 56 | 2.1–2.4 | Epoxy curing (electrical insulation), bio-based resins |

| THPA | N/A | N/A | Poly(propylene carbonate) copolymers, cross-linking agents |

| MNA | N/A | ~2.4 | High-temperature epoxy systems, aerospace composites |

| MHAC-P (Methyl-3,6-endomethylene-THPA) | 73 | N/A | Epoxy formulations requiring delayed gelation |

Research Findings :

- Gel Time : 4-Methyl-THPA exhibits faster curing (56 minutes) than MHAC-P (73 minutes) due to reduced steric hindrance .

- Storage Modulus : In bio-based epoxy resins, 4-Methyl-THPA and MNA yield comparable storage moduli (~2.1–2.4 GPa), outperforming succinic anhydride (1.1 GPa) .

- Thermal Stability : THPA improves the thermal stability of poly(propylene carbonate) copolymers by forming cross-linked networks .

Immunogenic Response

Table 3: Immunogenic Potential (Rat Model)

| Compound | Specific IgE Titers |

|---|---|

| 4-Methyl-THPA | Elevated |

| THPA | Elevated |

| Methylhexahydro-THPA | Elevated |

| Succinic anhydride | Negative |

Métodos De Preparación

Diels-Alder Reaction of Isoprene and Maleic Anhydride

The primary and most established method for preparing 4-methyl-1,2,3,6-tetrahydrophthalic anhydride is through the Diels-Alder cycloaddition reaction between isoprene (a conjugated diene) and maleic anhydride (a dienophile).

-

- Isoprene and maleic anhydride are reacted in a solvent such as acetic acid or ethyl acetate under controlled temperature conditions (typically around 120°C).

- The reaction is maintained for about 60 minutes to ensure complete conversion.

- Excess isoprene is stripped off under reduced pressure (10-50 mmHg) at around 90°C for 20 minutes to isolate the cycloadduct.

Mechanism:

The conjugated diene (isoprene) undergoes a [4+2] cycloaddition with maleic anhydride to form the bicyclic tetrahydrophthalic anhydride structure with a methyl substituent at the 4-position.Outcome:

This step yields this compound, which can be further purified or directly used in subsequent reactions.

Hydrogenation Route for Saturated Derivatives

For related compounds such as hexahydro-4-methylphthalic anhydride, hydrogenation of this compound is employed.

-

- The tetrahydrophthalic anhydride is dissolved in ethyl acetate (AcOEt) at a concentration of about 2 M.

- The solution is pressurized with hydrogen gas (around 15 bar) and passed through a palladium on carbon (Pd-C) catalyst cartridge at elevated temperature (~140°C) for a duration ranging from 80 to 510 minutes depending on completeness of hydrogenation.

- The reaction is monitored by gas chromatography-mass spectrometry (GC-MS) to confirm full saturation of the double bonds.

Significance:

This hydrogenation step is important for producing fully saturated derivatives used in specific polymer applications.

Dehydrogenation to 4-Methylphthalic Anhydride

This compound can be converted to 4-methylphthalic anhydride by dehydrogenation using sulfur or bromine in acetic acid.

-

- The tetrahydrophthalic anhydride is reacted with sulfur in the presence of a catalyst such as zinc oxide combined with 2-mercaptobenzothiazole.

- The reaction temperature is maintained between 190°C and 220°C.

- This process produces 4-methylphthalic anhydride along with a thio derivative by-product.

-

- The thio derivative is hydrolyzed by reaction with water at elevated temperatures (150°C to 180°C) in the presence of catalytic amounts of base (e.g., sodium hydroxide or N,N,N',N'-tetramethylguanidine).

- Base concentration ranges from 0.1 to 20 grams per 100 grams of crude phthalic anhydride.

- Excess water is used to maximize conversion.

- Orthodichlorobenzene may be added to prevent solid deposits during distillation.

Advantages:

This method is cost-effective and yields high purity 4-methylphthalic anhydride, which can be used for further chemical synthesis.

Continuous Flow Synthesis Approach

Recent advances include continuous flow synthesis techniques for the preparation of tetrahydrophthalic anhydrides.

-

- Solutions of this compound and maleic anhydride in ethyl acetate are simultaneously injected into a T-piece mixer.

- The mixture passes through a coil reactor (10 mL volume) heated to 140°C under 10 bar pressure for about 40 minutes.

- This setup allows precise control of reaction time, temperature, and pressure, improving reproducibility and scalability.

Benefits:

Continuous flow reactors enhance heat and mass transfer, reduce reaction times, and facilitate safer handling of reactive intermediates.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Temperature (°C) | Pressure (bar) | Reaction Time | Notes |

|---|---|---|---|---|---|

| Diels-Alder Cycloaddition | Isoprene + Maleic Anhydride, solvent (AcOH or AcOEt) | ~120 | Atmospheric | 60 minutes | Followed by stripping excess isoprene |

| Catalytic Hydrogenation | Pd-C catalyst, H2 gas, AcOEt solvent | ~140 | 15 | 80–510 minutes | Saturates double bonds |

| Sulfur/Bromine Dehydrogenation | Sulfur + ZnO + 2-mercaptobenzothiazole catalyst | 190–220 | Atmospheric | Variable | Produces 4-methylphthalic anhydride + thio derivative |

| Thio Derivative Hydrolysis | Water + base (NaOH or TMG), optional orthodichlorobenzene | 150–180 | Atmospheric | Variable | Converts thio derivative to anhydride |

| Continuous Flow Synthesis | Solutions of reactants in AcOEt | 140 | 10 | 40 minutes | Enhanced control and scalability |

Research Findings and Analysis

The Diels-Alder reaction is highly selective and yields the desired tetrahydrophthalic anhydride efficiently. The reaction conditions are mild enough to prevent side reactions but require precise temperature control to optimize yield.

Dehydrogenation using sulfur in the presence of catalysts is a well-established industrial process for converting tetrahydrophthalic anhydrides to the corresponding phthalic anhydrides, with the thio derivative intermediate being a key species. Hydrolysis of this intermediate under basic conditions is critical for maximizing final product yield.

Continuous flow methods represent a modern approach, offering advantages in reaction control and scalability, which are significant for industrial production.

Hydrogenation steps provide pathways to saturated derivatives, expanding the utility of the compound in polymer synthesis and other applications.

Q & A

Q. What are the established synthetic routes for 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride (4-MTHPA), and how do reaction conditions influence product purity and stereochemistry?

4-MTHPA is synthesized via the Diels-Alder reaction between methyl-substituted dienes (e.g., 3-methyl-1,3-pentadiene) and maleic anhydride. The reaction requires precise temperature control (e.g., 100°C in benzene) to optimize regioselectivity and minimize side reactions such as isomerization . Product purity is influenced by solvent choice and catalyst type. For example, cationic coordination catalysts (e.g., hydrogenated DMC catalysts) enhance reaction efficiency and reduce molecular weight distribution in polymerized derivatives . Stereochemical outcomes (e.g., cis/trans isomerism) depend on diene geometry and reaction kinetics . Post-synthesis purification via fractional distillation under reduced pressure (e.g., 0.033 atm, 441–443 K) is critical to isolate high-purity 4-MTHPA .

Q. How can researchers characterize the structural and thermal properties of 4-MTHPA-derived polymers?

Key characterization methods include:

- NMR spectroscopy : To confirm regiochemistry and monitor imidization/aromatization during polyimide synthesis .

- Gel permeation chromatography (GPC) : To determine molecular weight distribution (e.g., Đ < 1.17 for polyester-b-polyacrylate copolymers) .

- Dynamic mechanical analysis (DMA) : To assess thermomechanical properties, such as storage modulus (E’). For example, 4-MTHPA-crosslinked epoxy resins exhibit E’ values of ~2.1–2.4 GPa in the glassy state .

- Differential scanning calorimetry (DSC) : To analyze phase transitions and curing kinetics, particularly when blended with polysulfones or other thermoplastics .

Advanced Research Questions

Q. What mechanistic insights explain the competitive pathways (aromatization vs. cross-linking) during thermolysis of 4-MTHPA-end-capped polyimides?

Thermolysis of 4-MTHPA-end-capped polyimides involves two competing pathways:

Aromatization : Oxidative dehydrogenation of the tetrahydro ring forms aromatic structures, enhancing thermooxidative stability.

Cross-linking : Radical recombination or imide group interactions create network structures.

Under inert atmospheres, aromatization is suppressed due to the absence of oxidative agents, favoring cross-linking. NMR studies reveal that at 204–371°C, monoimide-to-bisimide transitions dominate initially, followed by cross-linking at higher temperatures . The balance between these pathways determines material brittleness and thermal stability.

Q. How does steric hindrance in 4-MTHPA influence the curing kinetics and rheological behavior of epoxy-anhydride systems?

The methyl substituent in 4-MTHPA introduces steric hindrance, delaying reaction propagation in epoxy-anhydride systems. Rheological studies show that resins containing 4-MTHPA exhibit prolonged gelation times (e.g., 73 minutes vs. 56 minutes for less hindered analogs) due to reduced nucleophilic attack efficiency by the anhydride. This is quantified via crossover points in storage (G’) and loss (G’’) moduli during dynamic mechanical analysis .

Q. Table 1: Gelation Times of Epoxy Resins with Different Anhydrides

| Anhydride Type | Gelation Time (minutes) |

|---|---|

| 4-MTHPA | 73 |

| 3-Methyl-1,2,3,6-tetrahydro PA | 56 |

| Hexahydro-4-methyl PA | 56 |

Q. What role does 4-MTHPA play in phase separation and morphology development in polysulfone-modified epoxy blends?

4-MTHPA’s reactivity and polarity influence phase separation in polysulfone (PSu)-epoxy blends. During copolymerization, 4-MTHPA participates in chain-wise propagation, generating linear and branched species. Thermodynamic incompatibility between PSu and the growing epoxy-anhydride network drives phase separation, resulting in complex morphologies (e.g., co-continuous or dispersed phases). The interaction parameter (χ) and curing temperature dictate phase inversion, which impacts mechanical properties (e.g., reduced elastic modulus in glassy state) .

Q. How do substituent positions (e.g., 3-methyl vs. 4-methyl) on tetrahydrophthalic anhydrides affect their reactivity in terpolymerization with lactide and epoxides?

Substituent positioning alters electronic and steric effects. For example, 4-MTHPA’s methyl group at the 4-position reduces ring strain compared to 3-methyl analogs, enhancing reactivity in terpolymerization with lactide and ethylene oxide. This is evident in broader molecular weight distributions (Ð > 1.5) and increased ether linkage formation in resulting polymers .

Data Contradictions and Resolution

Q. Discrepancies in reported thermooxidative stability of 4-MTHPA-end-capped polyimides: How do experimental conditions affect outcomes?

Contradictions arise from differences in:

- Atmosphere : Aromatization dominates under oxidative conditions, improving stability, while cross-linking prevails in inert environments, increasing fragility .

- Curing agents : Methylenedianiline vs. benzyldimethylamine alter imidization rates and network density.

Researchers must standardize curing protocols and atmosphere controls to ensure reproducibility.

Methodological Recommendations

- Stereochemical analysis : Use X-ray crystallography (as in spirocyclic analogs) to resolve ambiguities in substituent positioning .

- Kinetic modeling : Apply chain-growth polymerization models to predict molecular architecture in epoxy-anhydride systems .

- Oxidative stability testing : Combine thermogravimetric analysis (TGA) with in situ FTIR to track degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.